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Technical Support Center: Optimization of Avibactam Concentration in Cell-Based Assays

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Compound of Interest		
Compound Name:	Avibactam sodium hydrate	
Cat. No.:	B1149929	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with avibactam in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of avibactam to use in a cell-based assay?

A1: The optimal concentration of avibactam is assay-dependent. For antimicrobial susceptibility testing (AST) in combination with ceftazidime, a fixed concentration of 4 μ g/mL avibactam is widely recommended.[1][2][3] This concentration has been shown to effectively differentiate between susceptible and resistant bacterial isolates producing Class A, C, and some D β -lactamases.[1][3] For other applications, such as potentiation or checkerboard assays, a range of concentrations should be tested to determine the optimal synergistic effect with the partner β -lactam.[4][5]

Q2: What is the mechanism of action of avibactam?

A2: Avibactam is a non- β -lactam β -lactamase inhibitor. It works by covalently binding to the active site of serine-based β -lactamases, which are enzymes produced by bacteria that degrade β -lactam antibiotics. This binding is reversible, but it effectively inactivates the β -lactamase, thereby protecting the partner β -lactam antibiotic (e.g., ceftazidime, aztreonam) from hydrolysis and restoring its antibacterial activity.[6] Avibactam is effective against Ambler



Class A, Class C, and some Class D β -lactamases.[6][7] It is not active against Class B metallo- β -lactamases.[6]

Q3: Is avibactam stable in cell culture media?

A3: Avibactam is relatively stable in aqueous solutions and standard in vitro media compared to some β-lactam antibiotics.[8][9][10] However, its stability can be affected by factors such as pH, temperature, and the specific components of the culture medium.[8][9] For long-term experiments, it is advisable to prepare fresh solutions or determine the degradation rate under your specific experimental conditions. One study reported a degradation half-life of 446 hours for avibactam in cation-adjusted Mueller-Hinton broth (CA-MHB) at pH 7.25.[8] In another study, after 14 days of refrigerated storage and 24 hours at 32°C, the remaining avibactam was between 83.2% and 93.1%.[9]

Q4: Does avibactam have any intrinsic antibacterial activity?

A4: Avibactam alone generally displays no significant antimicrobial activity against most bacteria.[11] However, at higher concentrations ($\geq 8 \,\mu g/mL$), some intrinsic activity against certain Enterobacteriaceae has been observed, which is thought to be due to binding to penicillin-binding proteins (PBPs).[1]

Q5: Can avibactam be used in assays with eukaryotic (mammalian) cells?

A5: While the primary application of avibactam is in antibacterial assays, it can be used in studies involving eukaryotic cells, for example, to investigate cytotoxicity or off-target effects. Some studies have shown that β-lactam antibiotics can have effects on eukaryotic cells, such as interfering with DNA replication.[12] It is important to perform appropriate controls to assess the direct effects of avibactam on the eukaryotic cells in your assay system.

Troubleshooting Guides

Issue 1: High variability or poor reproducibility in Minimum Inhibitory Concentration (MIC) assays.

Possible Causes and Solutions:



- Inoculum Effect: A significant increase in MIC can be observed with a higher bacterial inoculum.[13][14]
 - Solution: Strictly standardize the inoculum preparation to a 0.5 McFarland standard.
 Perform colony counts to verify the inoculum density.
- Instability of Avibactam or Partner Antibiotic: Degradation of the compounds during incubation can lead to inconsistent results.
 - Solution: Prepare fresh stock solutions for each experiment. For longer incubation times,
 consider the stability of both avibactam and the partner antibiotic in your specific medium
 and at the incubation temperature.[11][15]
- Pipetting Errors: Inaccurate dispensing of reagents can lead to significant variability.
 - Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and change tips between different reagents and concentrations.
- Media Composition: The pH and specific components of the growth medium can influence the activity of the antibiotics.
 - Solution: Use standardized and quality-controlled media. Ensure the pH of the media is within the recommended range for the assay.
- Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the compounds and affect cell growth.
 - Solution: Avoid using the perimeter wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to minimize evaporation.

Issue 2: No potentiation of the partner antibiotic is observed.

Possible Causes and Solutions:

 Incorrect Avibactam Concentration: The concentration of avibactam may be too low to effectively inhibit the β-lactamases produced by the test organism.



- Solution: Perform a dose-response experiment with a range of avibactam concentrations
 (e.g., 0.5, 1, 2, 4, 8, 16 μg/mL) to determine the optimal concentration for potentiation.[11]
- Presence of Metallo-β-Lactamases (MBLs): Avibactam is not effective against Class B MBLs.
 - Solution: Test your bacterial strain for the presence of MBLs using molecular methods or phenotypic tests (e.g., using MBL inhibitors like EDTA). If MBLs are present, avibactam will not potentiate most β-lactams.
- Other Resistance Mechanisms: The bacterial strain may possess other resistance mechanisms that are not affected by avibactam, such as drug efflux pumps or alterations in penicillin-binding proteins (PBPs).
 - Solution: Investigate the presence of other resistance mechanisms in your bacterial strain.

Issue 3: Unexpected results in a checkerboard assay.

Possible Causes and Solutions:

- Incorrect Drug Dilution Series: Errors in preparing the serial dilutions of one or both compounds will lead to inaccurate Fractional Inhibitory Concentration (FIC) index calculations.
 - Solution: Carefully prepare and verify the concentrations of your stock solutions and the dilution series in the checkerboard plate.
- Difficult Interpretation of Growth: Subjective determination of growth inhibition can lead to errors in MIC determination.
 - Solution: Use a plate reader to measure optical density (OD) for a more objective measure of growth. Include a growth control (no antibiotic) and a sterility control (no bacteria).
- Complex Drug Interactions: The interaction between the two compounds may not be a simple synergistic, additive, or antagonistic relationship.
 - Solution: Carefully calculate the FIC index for each well showing growth inhibition to determine the nature of the interaction. The FIC index is calculated as follows: FIC Index =



(MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[16]

Data Presentation

Table 1: Recommended Fixed Concentrations of Avibactam in Combination with β -Lactams for Susceptibility Testing.

β-Lactam Partner	Recommended Fixed Avibactam Concentration (µg/mL)	Target Organisms	Reference(s)
Ceftazidime	4	Enterobacteriaceae, Pseudomonas aeruginosa	[1][2][3]
Aztreonam	4	Metallo-β-lactamase- producing Enterobacterales	[17]
Ceftibuten	4	Enterobacterales	

Table 2: Effect of Increasing Avibactam Concentration on Ceftazidime MICs against Resistant Enterobacteriaceae and P. aeruginosa.



Avibactam Concentrati on (µg/mL)	Ceftazidime MIC50 (µg/mL) for Enterobacte riaceae	Ceftazidime MIC90 (µg/mL) for Enterobacte riaceae	Ceftazidime MIC50 (µg/mL) for P. aeruginosa	Ceftazidime MIC90 (µg/mL) for P. aeruginosa	Reference(s
0	>256	>256	64	256	[4]
1	0.5	4	8	32	[4]
2	0.25	2	4	16	[4]
4	0.25	1	4	16	[4][5]
8	0.25	1	2	8	[4]
16	0.25	0.5	2	8	[4]

Data adapted from checkerboard assays with ceftazidime-resistant strains.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay with a Fixed Concentration of Avibactam

- Prepare Bacterial Inoculum: From a fresh culture plate, suspend bacterial colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
- Prepare Antibiotic and Avibactam Solutions: Prepare a stock solution of the β-lactam antibiotic at a concentration that will allow for a serial two-fold dilution series. Prepare a stock solution of avibactam.
- Prepare Assay Plate: In a 96-well microtiter plate, add a constant concentration of avibactam (e.g., 4 µg/mL) to each well that will contain the β-lactam antibiotic.
- Create Serial Dilutions: Perform a serial two-fold dilution of the β-lactam antibiotic across the microtiter plate in the wells containing avibactam.



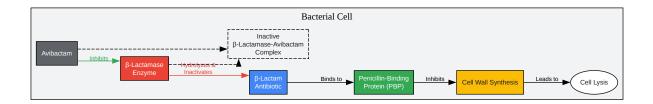
- Inoculate Plate: Add the prepared bacterial inoculum to each well. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).
- Incubate: Incubate the plate at 35-37°C for 16-20 hours.
- Determine MIC: The MIC is the lowest concentration of the β-lactam antibiotic in the presence of the fixed avibactam concentration that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Synergy Assay

- Prepare Bacterial Inoculum: Prepare the bacterial inoculum as described in Protocol 1.
- Prepare Drug Solutions: Prepare stock solutions of Drug A (e.g., a β-lactam) and Drug B
 (avibactam) at four times the highest desired concentration in the plate.
- Set up the Plate:
 - \circ In a 96-well plate, add 50 μ L of broth to all wells.
 - Add 100 μL of the Drug A stock solution to the first column and perform a serial two-fold dilution across the plate (columns 1-10), discarding the last 50 μL from column 10. Wells in column 11 will serve as the control for Drug B alone. Column 12 will be the growth control.
 - Add 100 μL of the Drug B stock solution to the first row and perform a serial two-fold dilution down the plate (rows A-G), discarding the last 50 μL from row G. Wells in row H will serve as the control for Drug A alone.
- Inoculate: Add 100 μL of the prepared bacterial inoculum to each well (except the sterility control).
- Incubate: Incubate the plate at 35-37°C for 16-20 hours.
- Read Results: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, or antagonism.



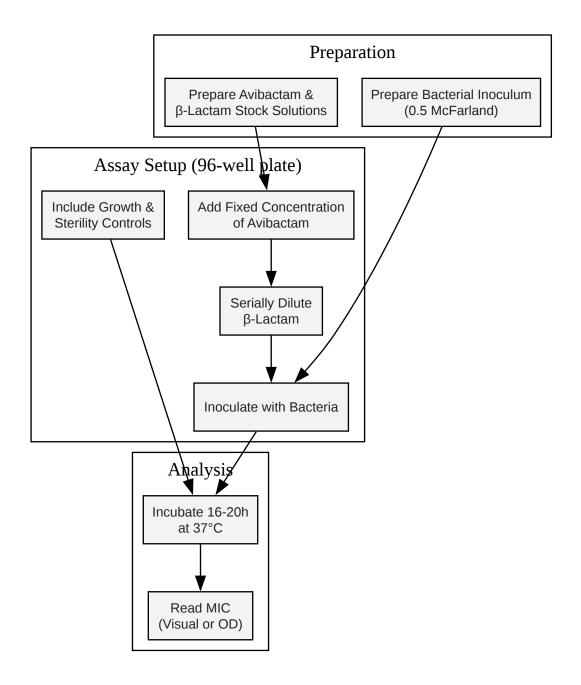
Visualizations



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Caption: Mechanism of action of avibactam in bacteria.

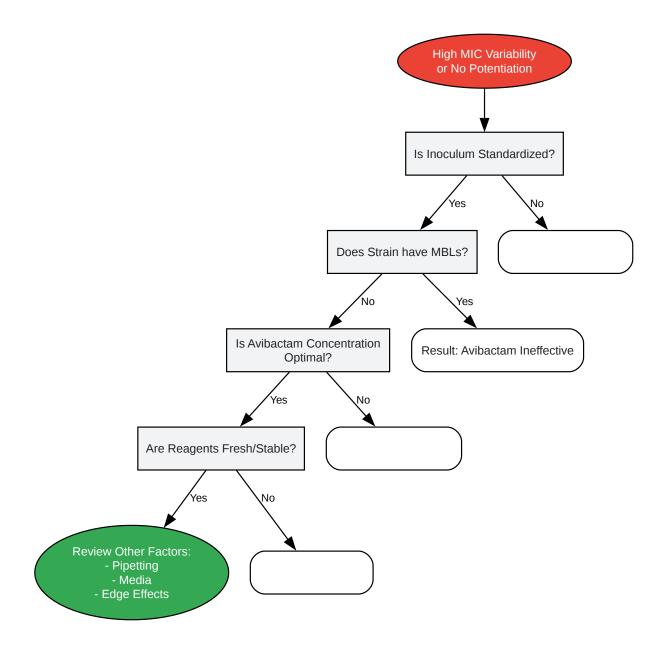




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Caption: Workflow for a broth microdilution MIC assay.





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Caption: Troubleshooting decision tree for avibactam assays.

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